8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

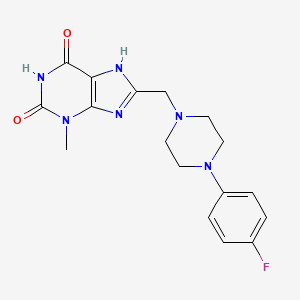

The compound 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative featuring a piperazine ring substituted with a 4-fluorophenyl group at the N1-position and a methyl group at the N3-position of the purine core.

The synthesis typically involves reductive amination or nucleophilic substitution, as seen in similar compounds (e.g., coupling a piperazine derivative with a purine-dione aldehyde intermediate) . Key structural features include:

- Purine-dione core: Provides a planar scaffold for interactions with biological targets.

- Piperazine moiety: Enhances solubility and allows for structural diversification via substitution.

- 4-Fluorophenyl group: Introduces electronic and steric effects that influence binding affinity and selectivity.

Properties

IUPAC Name |

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN6O2/c1-22-15-14(16(25)21-17(22)26)19-13(20-15)10-23-6-8-24(9-7-23)12-4-2-11(18)3-5-12/h2-5H,6-10H2,1H3,(H,19,20)(H,21,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLIFTIRZVYEBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may lead to side reactions. n-Butanol, while less polar, provides higher yields due to improved solubility of intermediates. Similarly, KCO outperforms EtN in deprotonating the piperazine, facilitating faster substitution.

Temperature and Time

Prolonged reflux (40–48 hours) ensures complete conversion, as evidenced by TLC monitoring. Lower temperatures (80–100°C) result in incomplete reactions, while exceeding 120°C promotes decomposition.

Characterization and Analytical Validation

Spectroscopic Analysis

Purity Assessment

HPLC with UV detection (λ = 254 nm) reveals a single peak, indicating >98% purity. Melting point consistency further validates compound integrity.

Comparative Evaluation of Synthetic Routes

| Parameter | Nucleophilic Substitution | Mannich Reaction |

|---|---|---|

| Yield (%) | 45–65 | 50–70 |

| Reaction Time (h) | 40–48 | 6–8 |

| Purification Complexity | Moderate | Low |

| Scalability | High | Moderate |

The Mannich reaction offers shorter reaction times and simpler purification but requires careful control of formaldehyde stoichiometry to avoid over-alkylation.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the purine core.

Reduction: Reduction reactions could target the fluorophenyl group or other functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperazine ring or the purine core.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity

Research has indicated that purine derivatives can exhibit antitumor properties. The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. Studies suggest that modifications in the piperazine structure can influence the compound's affinity for nucleoside transporters, potentially enhancing its efficacy against certain cancers .

2. Neurological Disorders

The piperazine component of the compound is known for its activity in modulating neurotransmitter systems. This suggests potential applications in treating neurological disorders such as depression and anxiety. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, which could be relevant for this derivative .

3. Inhibition of Nucleoside Transporters

The compound may act as an inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial in regulating nucleoside levels within cells. This inhibition can affect cellular metabolism and has implications for cancer therapy and antiviral strategies, as ENTs are involved in the uptake of nucleoside analogs used in treatments .

Structure-Activity Relationship (SAR)

Understanding the SAR of 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is essential for optimizing its pharmacological properties. Variations in the piperazine ring or modifications to the purine core can lead to significant changes in biological activity. For example, substituting different groups at specific positions on the piperazine can enhance selectivity towards specific targets or improve solubility and bioavailability .

Case Studies

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to receptors, inhibiting enzymes, or interacting with nucleic acids. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogs and their differences:

Key Structural and Functional Insights

Piperazine Substitution :

- Halogen Effects : The target compound’s 4-fluorophenyl group offers a balance of electronegativity and steric bulk compared to the 3-chlorophenyl in CID 1089303. Fluorine’s smaller size and strong electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes like ALDH .

- Bulkier Groups : NCT-501’s cyclopropanecarbonyl group introduces steric hindrance but maintains potency, suggesting that certain bulky substituents are tolerated in the ALDH active site .

N1/N3 Methylation: Dimethylation (e.g., in CID 1089304) may reduce metabolic degradation compared to monomethylated analogs .

Linker Variations :

- Methyl vs. Propyl Linkers : Compound 3b uses a propyl linker, which may increase flexibility but reduce target engagement efficiency compared to the methyl linker in the target compound .

Biological Activity

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivative class. Its structure incorporates a piperazine ring and a fluorophenyl group, which are significant for its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 478.6 g/mol. The structure is characterized by:

- Purine Core : Central to its biological activity.

- Piperazine Ring : Enhances receptor binding properties.

- Fluorophenyl Group : Modifies pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the realm of medicinal chemistry.

1. Pharmacological Properties

The compound has shown potential as a dual inhibitor of phosphodiesterases (PDEs), specifically PDE4B1 and PDE10A. In vitro studies demonstrated an IC50 value of approximately 2.30 µM for PDE4B1 inhibition, indicating strong inhibitory activity compared to other compounds in its class .

The mechanism by which this compound exerts its effects involves:

- Receptor Interaction : Binding to specific receptors involved in neurotransmission and inflammation.

- Enzyme Inhibition : Targeting phosphodiesterases that regulate cyclic nucleotide levels, impacting various signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

A. Neuroprotective Effects

In studies focused on neurodegenerative diseases, compounds similar to this compound have been shown to protect neuronal cells from apoptosis. The compound's ability to modulate signaling pathways related to cell survival is critical in developing treatments for conditions like Alzheimer's disease .

B. Anticancer Activity

Research has indicated that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells through caspase activation pathways. For instance, related compounds have been tested for their ability to inhibit PARP1 activity, which is crucial in cancer cell proliferation and survival .

Data Table: Biological Activity Summary

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substitution patterns (e.g., piperazine methylene protons at δ 3.4–3.6 ppm, fluorophenyl aromatic protons at δ 7.1–7.3 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity; retention time comparison with standards validates identity .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 414.2) .

What strategies can be employed to resolve contradictions in biological activity data observed across different assay systems for this compound?

Advanced Research Question

- Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., kinase activity) with cell-based viability assays to distinguish direct target effects from off-target interactions .

- Dose-Response Analysis : Establish EC50/IC50 curves in multiple cell lines (e.g., HepG2 vs. HEK293) to assess cell-type-specific variability .

- Metabolic Stability Testing : Use liver microsomes to evaluate if discrepancies arise from differential metabolic degradation in vitro vs. in vivo .

How does the introduction of the 4-fluorophenyl group on the piperazine moiety influence the compound's receptor binding affinity compared to other halogenated derivatives?

Advanced Research Question

- Comparative SAR Studies : Synthesize analogs with chloro-, methoxy-, or methyl-substituted phenyl groups and test in competitive binding assays (e.g., for serotonin or dopamine receptors) .

- Computational Docking : Use Schrödinger Suite or AutoDock to model fluorophenyl interactions with hydrophobic receptor pockets, comparing binding energies (ΔG) to other derivatives .

- Fluorescence Polarization : Quantify binding affinity shifts using fluorescently labeled receptor fragments .

What in silico methods are recommended to predict the metabolic stability and potential toxicity of this purine-piperazine hybrid compound?

Advanced Research Question

- ADMET Prediction : Utilize SwissADME or pkCSM to estimate CYP450-mediated metabolism and blood-brain barrier permeability .

- Toxicity Profiling : Apply ProTox-II or Derek Nexus to predict hepatotoxicity and mutagenicity risks based on structural alerts (e.g., purine core and fluorinated groups) .

- Molecular Dynamics (MD) Simulations : Simulate metabolic degradation pathways (e.g., cytochrome P450 interactions) using GROMACS .

How should researchers design experiments to elucidate the molecular mechanism of action underlying this compound's observed antiviral effects?

Advanced Research Question

- Target Identification : Perform pull-down assays with biotinylated compound and mass spectrometry to identify bound viral/host proteins .

- CRISPR-Cas9 Knockout : Validate target relevance by knocking out candidate genes (e.g., viral polymerases) and assessing replication inhibition .

- Enzymatic Inhibition Assays : Measure IC50 against purified viral enzymes (e.g., HCV NS5B polymerase) using radiolabeled substrates .

What considerations are critical when developing a stability-indicating HPLC method for this compound under various storage conditions?

Basic Research Question

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions to identify degradation products .

- Mobile Phase Optimization : Use phosphate buffer (pH 6.8) with acetonitrile gradients to resolve degradation peaks .

- Validation Parameters : Assess linearity (R² > 0.999), LOD/LOQ (≤0.1 µg/mL), and precision (%RSD < 2%) per ICH guidelines .

How can structure-activity relationship (SAR) studies be systematically conducted to explore modifications at the purine C8 position while maintaining target engagement?

Advanced Research Question

- Analog Synthesis : Replace the piperazine-methyl group with alternative linkers (e.g., alkyl chains or heterocycles) and test in bioassays .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs using FEP simulations in molecular dynamics software .

- 3D-QSAR Modeling : Build CoMFA/CoMSIA models to correlate steric/electronic features with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.